5-Bromo-3-acetamidopyridine-2-carboxamide
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Overview
Description
5-Bromo-3-acetamidopyridine-2-carboxamide is an organic compound with the molecular formula C6H6BrN3O It is a derivative of picolinamide, where the bromine atom is substituted at the 5th position and an acetamido group is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-acetamidopyridine-2-carboxamide typically involves the bromination of picolinamide followed by acetamidation. One common method includes:
Bromination: Picolinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.
Acetamidation: The brominated intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to introduce the acetamido group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-acetamidopyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of suitable ligands and bases.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: De-brominated derivatives or fully reduced forms.
Scientific Research Applications
5-Bromo-3-acetamidopyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-3-acetamidopyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The acetamido group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding or serve as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-chloropicolinamide: Similar structure with a chlorine atom instead of bromine.
3-Acetamido-5-fluoropicolinamide: Similar structure with a fluorine atom instead of bromine.
3-Acetamido-5-iodopicolinamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromo-3-acetamidopyridine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions differently compared to other halogenated derivatives
Properties
IUPAC Name |
3-acetamido-5-bromopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c1-4(13)12-6-2-5(9)3-11-7(6)8(10)14/h2-3H,1H3,(H2,10,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDIWSFWHNRHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC(=C1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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